
L-Prolyl-L-methionyl-L-asparaginyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-methionyl-L-asparaginyl-L-proline is a tetrapeptide composed of the amino acids proline, methionine, asparagine, and proline This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-methionyl-L-asparaginyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Automation of SPPS allows for efficient and high-throughput production of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-methionyl-L-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified amino acid residues with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-methionyl-L-asparaginyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-methionyl-L-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The proline residues contribute to the peptide’s conformational stability, while methionine and asparagine residues may participate in binding interactions with target proteins. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-methionyl-L-asparaginyl-L-arginine: Similar structure but with an arginine residue instead of proline.
L-Prolyl-L-methionyl-L-asparaginyl-L-phenylalanine: Contains phenylalanine instead of proline.
L-Prolyl-L-methionyl-L-asparaginyl-L-tyrosine: Contains tyrosine instead of proline.
Uniqueness
L-Prolyl-L-methionyl-L-asparaginyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two proline residues contributes to its conformational rigidity, while methionine and asparagine provide functional groups for potential interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
915224-06-5 |
|---|---|
Molekularformel |
C19H31N5O6S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H31N5O6S/c1-31-9-6-12(22-16(26)11-4-2-7-21-11)17(27)23-13(10-15(20)25)18(28)24-8-3-5-14(24)19(29)30/h11-14,21H,2-10H2,1H3,(H2,20,25)(H,22,26)(H,23,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
NJZUCKAFVLTVJJ-XUXIUFHCSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


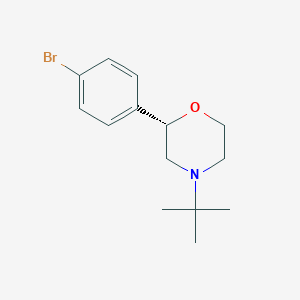
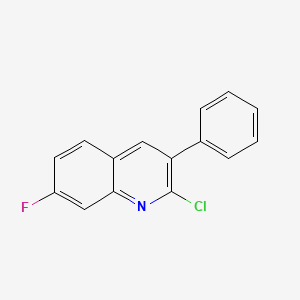
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
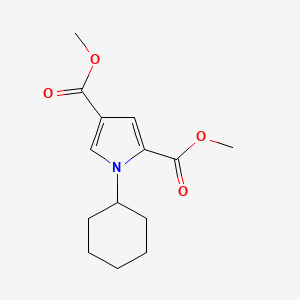
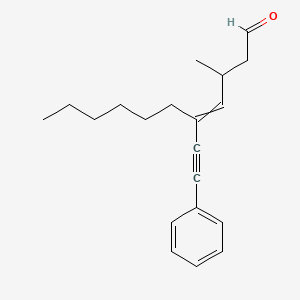
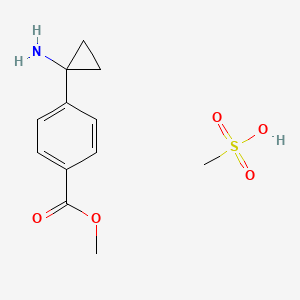
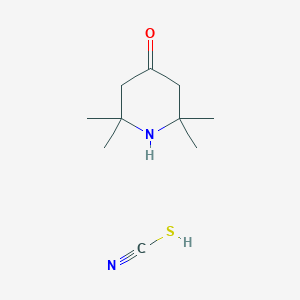
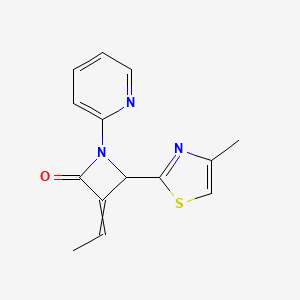
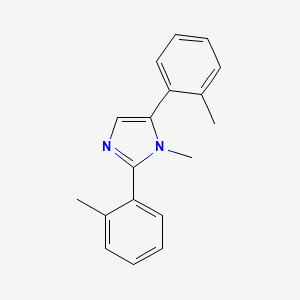

![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
